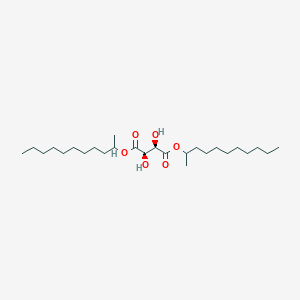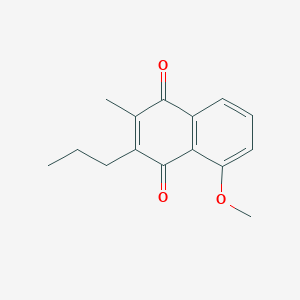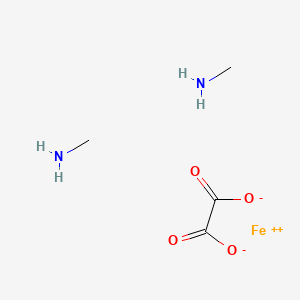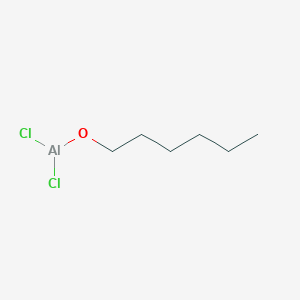
Aluminium chloride hexan-1-olate (1/2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium chloride hexan-1-olate (1/2/1) is a chemical compound that combines aluminium chloride with hexan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminium chloride hexan-1-olate typically involves the reaction of aluminium chloride with hexan-1-ol. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of aluminium chloride hexan-1-olate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Aluminium chloride hexan-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced aluminium species.
Substitution: The compound can participate in substitution reactions, where the hexan-1-olate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminium oxide derivatives, while substitution reactions can produce a variety of substituted aluminium compounds.
Scientific Research Applications
Aluminium chloride hexan-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: Aluminium chloride hexan-1-olate is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of aluminium chloride hexan-1-olate involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other applications where electron transfer is involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminium chloride hexan-1-olate include:
Aluminium chloride: A widely used Lewis acid in organic synthesis.
Aluminium bromide: Another halide of aluminium with similar properties.
Aluminium iodide: A less common but related compound with unique reactivity.
Uniqueness
Aluminium chloride hexan-1-olate is unique due to its combination of aluminium chloride with hexan-1-ol, which imparts specific properties and reactivity. This uniqueness makes it valuable in applications where other aluminium compounds may not be suitable.
Properties
CAS No. |
81681-48-3 |
|---|---|
Molecular Formula |
C6H13AlCl2O |
Molecular Weight |
199.05 g/mol |
IUPAC Name |
dichloro(hexoxy)alumane |
InChI |
InChI=1S/C6H13O.Al.2ClH/c1-2-3-4-5-6-7;;;/h2-6H2,1H3;;2*1H/q-1;+3;;/p-2 |
InChI Key |
NZAXCWOODRJVSJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCO[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
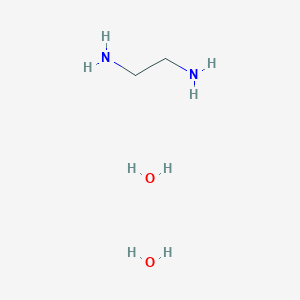
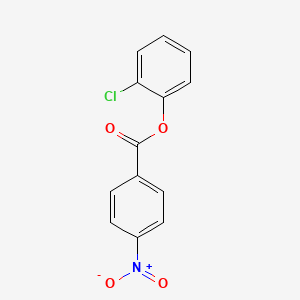
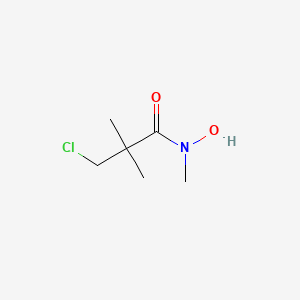
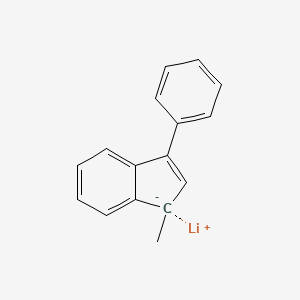
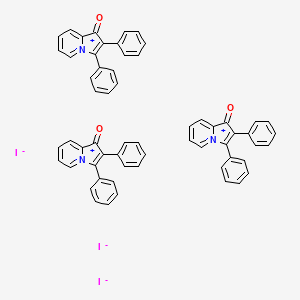
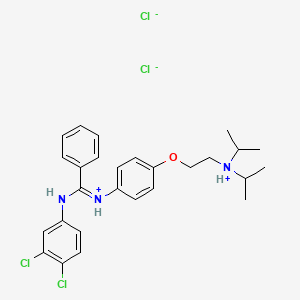
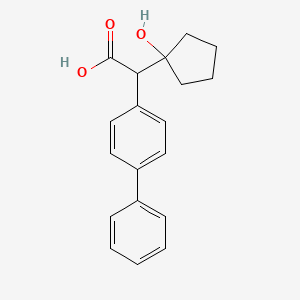
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
